molecular formula C₁₂H₁₅ClN₂O₆ B1140296 2',3'-O-Isopropylidene-5-chlorouridine CAS No. 81356-82-3

2',3'-O-Isopropylidene-5-chlorouridine

Cat. No.: B1140296
CAS No.: 81356-82-3
M. Wt: 318.71
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-Isopropylidene-5-chlorouridine typically involves the protection of uridine with an isopropylidene group followed by chlorination at the 5 position. The reaction conditions often include the use of acetone for the protection step and a chlorinating agent such as thionyl chloride or phosphorus oxychloride for the chlorination step .

Industrial Production Methods

Industrial production methods for 2’,3’-O-Isopropylidene-5-chlorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-Isopropylidene-5-chlorouridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are derivatives of 2’,3’-O-Isopropylidene-5-chlorouridine with different substituents at the 5 position.

    Deprotection Reactions: The major product is 5-chlorouridine.

Scientific Research Applications

2’,3’-O-Isopropylidene-5-chlorouridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.

    Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.

    Medicine: It is investigated for its potential antiviral and anticancer properties.

    Industry: It is used in the production of nucleoside-based pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-O-Isopropylidene-5-chlorouridine is unique due to the combination of the isopropylidene protection and the chlorine substitution, which confer specific chemical properties and biological activities that are distinct from its analogs .

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZJIGLBUSHTJI-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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